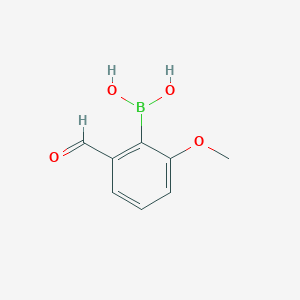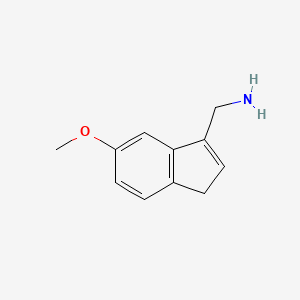
(5-Methoxy-1H-inden-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-1H-inden-3-yl)methanamine is an organic compound that belongs to the class of methanamine derivatives It is characterized by the presence of a methoxy group attached to the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1H-inden-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to yield the desired amine .
Another method involves the use of ethyl 1H-indene-1-carboxylate as a starting material, which undergoes hydrogenation, hydrolysis, amidation, and reduction to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1H-inden-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is frequently used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of nitro intermediates produces the corresponding amines.
Scientific Research Applications
(5-Methoxy-1H-inden-3-yl)methanamine has several scientific research applications:
Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-inden-3-yl)methanamine involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The methoxy group enhances the compound’s binding affinity to these receptors, leading to modulation of neurotransmitter activity and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Similar structure but lacks the methoxy group, leading to different binding affinities and biological activities.
5-Methoxytryptamine: Contains a methoxy group but has a different core structure, resulting in distinct pharmacological properties.
C-(4,5,6-trimethoxyindan-1-yl)methanamine: A mescaline analogue with multiple methoxy groups, used in the study of serotonin receptor ligands.
Uniqueness
(5-Methoxy-1H-inden-3-yl)methanamine is unique due to its specific structural features, which confer distinct binding properties and biological activities. The presence of the methoxy group on the indene ring enhances its interaction with neurotransmitter receptors, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(6-methoxy-3H-inden-1-yl)methanamine |
InChI |
InChI=1S/C11H13NO/c1-13-10-5-4-8-2-3-9(7-12)11(8)6-10/h3-6H,2,7,12H2,1H3 |
InChI Key |
KNASAHNLLOLDHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC=C2CN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


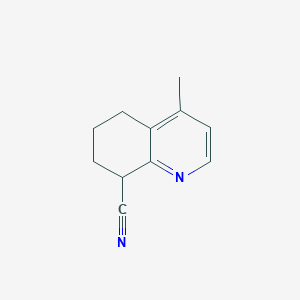


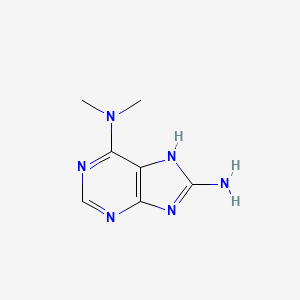



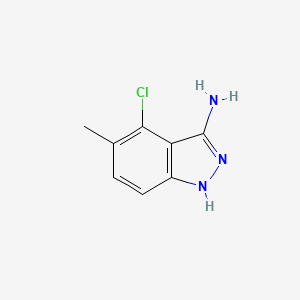


![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11912859.png)

